molecular formula C9H10N2O4 B1604116 Ethyl 4-amino-2-nitrobenzoate CAS No. 84228-46-6

Ethyl 4-amino-2-nitrobenzoate

Cat. No.: B1604116
CAS No.: 84228-46-6
M. Wt: 210.19 g/mol
InChI Key: YOMQIQZTFBDFSR-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-nitrobenzoate is a laboratory chemical . It is also known as Ethyl p-nitrobenzoate .


Synthesis Analysis

The synthesis of this compound can be achieved through a process involving the reduction and esterification of p-nitrobenzoic acid . A detailed procedure involves the use of ethyl 4-nitrobenzoate, ethanol, ammonium chloride, and indium powder . The mixture is heated at reflux for 2.5 hours . The reaction mixture is then cooled, diluted with water, and filtered under vacuum .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C9H10N2O4 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reduction of ethyl 4-nitrobenzoate to ethyl 4-aminobenzoate . This reaction is facilitated by the presence of indium powder and ammonium chloride .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 397.6±22.0°C at 760 mmHg . Under normal conditions, its solubility in water is approximately 0.3 g/L at 25°C .

Scientific Research Applications

Synthesis and Nonlinear Optical Properties

Ethyl 4-amino-2-nitrobenzoate has been used in the synthesis of chromophores like trans-4-(N-(ethyl 4"-nitrobenzoate)-N-ethyl amino)-4'-(dimethyl amino) stilbene (DMANHAS). These compounds exhibit unique optical properties, including non-linear absorption and fluorescence characteristics under specific conditions. For example, compounds like DMAHAS and DEAHAS demonstrated effective two-photon absorption and strong two-photon-induced blue fluorescence when pumped with laser irradiation. However, DEANHAS and DMANHAS showed no fluorescence under similar conditions (Yan, 2003).

Intermediate in Pharmaceutical Synthesis

This compound is used as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been used in the production of benzocaine, an anesthetic widely used in the pharmaceutical industry. The synthesis involves a continuous flow system, optimizing reaction time and sequences to enhance productivity and efficiency (França et al., 2020).

Use in Dye Synthesis

This compound also finds applications in dye synthesis. For example, it has been involved in creating a range of phenylazopyrimidone dyes. These dyes are characterized by varying UV–vis, FT-IR, and 1H NMR spectroscopic techniques. Their absorption ability is influenced by pH and solvent, as well as the presence of electron-withdrawing and electron-donating groups (Karcı & Demirçalı, 2006).

Anti-Gastric Cancer Activity

A heterocyclic compound using this compound as a starting material has been synthesized and evaluated for anti-cancer activity against human gastric cancer cell lines. This showcases the potential of this compound derivatives in medicinal chemistry and cancer research (Liu et al., 2019).

Catalysis and Chemical Reactions

Additionally, this compound is involved in various chemical reactions and catalysis processes. For instance, its esterification and other reactions have been studied using different catalysts, providing insights into reaction mechanisms and improving yields in chemical synthesis (Hong-ze, 2013).

Mechanism of Action

Target of Action

Ethyl 4-amino-2-nitrobenzoate, also known as Benzocaine, primarily targets the nerve impulses in the body. It acts as a blocker of these impulses and reduces the permeability of the neuronal membrane to sodium ions . This blocking action is crucial for its role as a local anesthetic.

Mode of Action

The compound interacts with its targets, the nerve impulses, by blocking them. This blocking action reduces the permeability of the neuronal membrane to sodium ions . As a result, the transmission of pain signals in the nerves is inhibited, leading to a numbing effect in the local area where the compound is applied.

Biochemical Pathways

The synthesis of this compound involves two main biochemical pathways: the reduction of p-nitrobenzoic acid and its subsequent esterification . The reduction process transforms the nitro group into an amino group, while the esterification process attaches the ethyl group to the benzoic acid, forming the final product .

Result of Action

The primary result of the action of this compound is local anesthesia . By blocking nerve impulses and reducing the permeability of the neuronal membrane to sodium ions, it prevents the transmission of pain signals, leading to a numbing effect in the local area of application . This makes it useful for procedures that require a local anesthetic.

Safety and Hazards

Ethyl 4-amino-2-nitrobenzoate should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . In case of skin contact, wash with plenty of soap and water . If skin irritation or rash occurs, seek medical advice .

Properties

IUPAC Name

ethyl 4-amino-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMQIQZTFBDFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628574
Record name Ethyl 4-amino-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84228-46-6
Record name Ethyl 4-amino-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-acetylamino-2-nitrobenzoic acid (1.80 g, 8.0 mmol) in 12 N hydrochloric acid (14 mL) and absolute ethyl alcohol (10 mL) was heated to 90°-100° C. for 5 h. Concentrated down in vacuo to remove ethyl alcohol only, adjusted pH to 4 with 1N sodium hydroxide and filtered off precipitate to give 140 mg (Y: 8%) of the title compound; 1H-NMR (CDCl3): δ7.61 (d, J=8.5 Hz, 1H), 6.82 (d, J=2.1 Hz, 1H), 6.74 (dd, J=8.5, 2.1 Hz, 1H), 6.52 (bs, 2H), 4.17 (q, J=7.1 Hz, 2H), 1.21 (t, J=7.1 Hz, 3H); MS (DCI) m/e: 211 (MH+).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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